molecular formula C8H9BrN4 B11712189 (2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide CAS No. 1958076-38-4

(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide

Cat. No.: B11712189
CAS No.: 1958076-38-4
M. Wt: 241.09 g/mol
InChI Key: ONHBRYWYNVUGHT-LFYBBSHMSA-N
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Description

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is a chemical compound characterized by the presence of a bromophenyl group attached to a methylideneamino moiety, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 4-bromobenzaldehyde with aminoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]BENZAMIDINE
  • N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]THIOUREA

Uniqueness

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1958076-38-4

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+

InChI Key

ONHBRYWYNVUGHT-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)Br

Origin of Product

United States

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